molecular formula C11H15N3O B13565462 1-(2-Methylphenyl)-4-nitrosopiperazine

1-(2-Methylphenyl)-4-nitrosopiperazine

Cat. No.: B13565462
M. Wt: 205.26 g/mol
InChI Key: IMIQCBFBCSYVHH-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-4-nitrosopiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a nitroso group attached to the piperazine ring and a methylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-4-nitrosopiperazine typically involves the nitration of 1-(2-Methylphenyl)piperazine. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid catalyst like hydrochloric acid. The reaction proceeds through the formation of a nitroso intermediate, which subsequently reacts with the piperazine ring to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions, thereby enhancing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-Methylphenyl)-4-nitrosopiperazine has found applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-4-nitrosopiperazine involves its interaction with specific molecular targets. The nitroso group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound can also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

1-(2-Methylphenyl)-4-nitrosopiperazine can be compared with other piperazine derivatives such as:

    1-Phenylpiperazine: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.

    1-(4-Methylphenyl)piperazine: Similar structure but with a different substitution pattern, leading to variations in its chemical and biological properties.

    1-(2-Methylphenyl)piperazine: The absence of the nitroso group results in different reactivity and applications.

The uniqueness of this compound lies in the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activities.

Biological Activity

1-(2-Methylphenyl)-4-nitrosopiperazine is a compound of significant interest due to its biological activity, particularly within the context of nitrosamines. This article explores its structure, biological interactions, and implications for health and safety, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the piperazine class of compounds, characterized by a piperazine ring substituted with a 2-methylphenyl group and a nitroso group at the 4-position. Its molecular formula is C11H15N3OC_{11}H_{15}N_{3}O with a molecular weight of 205.3 g/mol. The unique combination of functional groups imparts distinct chemical and biological properties.

PropertyValue
CAS No.2751615-89-9
Molecular FormulaC11H15N3O
Molecular Weight205.3 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and DNA. The nitroso group can form covalent bonds with nucleophilic sites, leading to modifications that may affect cellular functions. Notably, nitrosamines are associated with genotoxicity and carcinogenicity , raising concerns regarding their safety in pharmaceutical applications .

Genotoxicity and Carcinogenicity

Research indicates that compounds like this compound can induce DNA damage, which is a critical factor in carcinogenesis. Studies have shown that nitrosamines can lead to the formation of DNA adducts, which may result in mutations and ultimately cancer . The structure-activity relationship (SAR) suggests that specific substituents on the piperazine ring can significantly influence the carcinogenic potential of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of nitrosamines, including this compound:

  • Neurotoxicity Studies : Analogous compounds have been evaluated for neurotoxic effects. For instance, research on related piperazines has shown that certain structural modifications can enhance or mitigate neurotoxicity, emphasizing the importance of specific substituents in determining biological outcomes .
  • Mutagenicity Assays : In host-mediated assays, mononitrosopiperazines were found to be mutagenic, with variations in activity based on structural differences. This indicates that this compound may exhibit similar mutagenic properties depending on its metabolic activation .
  • Comparative Analysis : A comparative study highlighted how structural variations among nitrosamines affect their reactivity and biological impact. For example, while this compound shows potential CNS effects due to its specific methyl substitution, other analogs exhibited different reactivity profiles.

Implications for Drug Development

The unique properties of this compound suggest potential applications in drug development; however, its genotoxicity raises safety concerns. Ongoing research aims to elucidate safer derivatives or alternative compounds that retain therapeutic benefits without the associated risks.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(2-methylphenyl)-4-nitrosopiperazine

InChI

InChI=1S/C11H15N3O/c1-10-4-2-3-5-11(10)13-6-8-14(12-15)9-7-13/h2-5H,6-9H2,1H3

InChI Key

IMIQCBFBCSYVHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)N=O

Origin of Product

United States

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